![molecular formula C21H25N5O2 B4975052 1-ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4975052.png)
1-ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as EPP, and it has been synthesized using various methods. EPP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of EPP is not fully understood, but it is believed to involve the inhibition of the dopamine transporter. This leads to an increase in dopamine levels in the brain, which may contribute to the antipsychotic-like effects of EPP.
Biochemical and Physiological Effects:
EPP has been found to exhibit various biochemical and physiological effects, including the inhibition of the dopamine transporter, which may contribute to its antipsychotic-like effects. EPP has also been found to exhibit anxiolytic-like effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EPP in lab experiments is that it has been extensively studied and characterized, making it a reliable tool for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments involving EPP.
Zukünftige Richtungen
There are several future directions for research on EPP. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its potential applications in the treatment of anxiety disorders and other psychiatric conditions. Additionally, further research is needed to determine the safety and efficacy of EPP in humans, which may pave the way for the development of new antipsychotic drugs.
Synthesemethoden
EPP can be synthesized using various methods, including the reaction of 1-ethylpiperazine with 2-chloropyridine, followed by the reaction of the resulting compound with 3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-amine. Another method involves the reaction of 1-ethylpiperazine with 2-bromo-5-(3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl)pyridine.
Wissenschaftliche Forschungsanwendungen
EPP has been widely studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including the inhibition of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. EPP has also been found to exhibit antipsychotic-like effects in animal models, making it a promising candidate for the development of new antipsychotic drugs.
Eigenschaften
IUPAC Name |
5-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-25-10-12-26(13-11-25)20-9-6-17(15-22-20)21-23-19(24-28-21)14-16-4-7-18(27-2)8-5-16/h4-9,15H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXDCIAJYVQPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.